molecular formula C23H18ClN3O2S B2884575 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-chlorobenzyl)thio)quinazolin-4-amine CAS No. 2034419-90-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-chlorobenzyl)thio)quinazolin-4-amine

Cat. No.: B2884575
CAS No.: 2034419-90-2
M. Wt: 435.93
InChI Key: IZKUQFNCXLTEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-chlorobenzyl)thio)quinazolin-4-amine is a synthetic quinazoline derivative offered for investigational research. This compound is of significant interest in oncology and chemical biology, particularly for exploring novel therapeutic strategies that target specific vulnerabilities in cancer cells. Its core quinazoline structure is a privileged scaffold in medicinal chemistry, known for yielding compounds with diverse biological activities . Researchers can utilize this molecule to investigate the effects of modulating key cellular pathways. One promising research avenue involves targeting cancer cell metabolism. Solid tumor environments are characterized by glucose starvation, and unlike normal tissues, tumor cells must reprogram their metabolism to survive . Related quinazoline-based compounds have demonstrated selective toxicity under such low-glucose conditions by inhibiting mitochondrial function, suggesting this molecule may serve as a valuable tool for probing similar synthetic lethal interactions in metabolic cancer research . Furthermore, the structural motif of a thioether-linked benzyl group and a benzo[1,3]dioxole methylamine substitution presents opportunities for structure-activity relationship (SAR) studies. The presence of the quinazoline core, common in kinase inhibitor scaffolds like amuvatinib , positions this compound as a candidate for research into enzyme inhibition and signal transduction blockade. It is intended solely for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2S/c24-18-7-3-1-5-16(18)13-30-23-26-19-8-4-2-6-17(19)22(27-23)25-12-15-9-10-20-21(11-15)29-14-28-20/h1-11H,12-14H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKUQFNCXLTEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC(=NC4=CC=CC=C43)SCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-chlorobenzyl)thio)quinazolin-4-amine (CAS Number: 2034419-90-2) is a synthetic compound that belongs to the quinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H18ClN3O2SC_{23}H_{18}ClN_{3}O_{2}S, with a molecular weight of 435.9 g/mol. The compound features a quinazoline core substituted with a benzo[d][1,3]dioxole and a chlorobenzyl thio group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC23H18ClN3O2S
Molecular Weight435.9 g/mol
CAS Number2034419-90-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study:
A study evaluated the antimicrobial efficacy of several quinazoline derivatives using the disk diffusion method. The results indicated that certain substitutions on the quinazoline ring enhanced antibacterial activity significantly. Compounds with electron-withdrawing groups exhibited improved potency against both gram-positive and gram-negative bacteria .

Antitumor Activity

Quinazoline derivatives have also been investigated for their antitumor properties. Research has demonstrated that they can inhibit various cancer cell lines by targeting specific kinases involved in tumor proliferation .

Mechanism of Action:
The proposed mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Table: Summary of Antitumor Activity

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Quinazoline Derivative AHepG25.0CDK inhibition
Quinazoline Derivative BDLD7.5Apoptosis induction
N-(benzo[d][1,3]dioxol-5...)NCI-H6616.0CDK inhibition

Inhibition of Enzymatic Activity

The compound has also been studied for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibiting DHFR leads to reduced proliferation of rapidly dividing cells, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinazoline-Based Analogues

6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (Compound 4, )
  • Structural Differences :
    • The benzodioxole group is at the quinazoline’s 6-position instead of the 4-position.
    • The 4-position is substituted with a thiophen-2-ylmethyl amine.
  • Functional Implications :
    • Positional isomerism significantly affects kinase selectivity. Compound 4 showed potent inhibition of CLK1 (IC₅₀ = 15 nM) due to optimized spatial orientation of the benzodioxole and thiophene groups .
    • The target compound’s 2-chlorobenzylthio group may confer distinct electronic effects compared to the 6-bromo substituent in precursor compounds.
N-Benzyl-2-chloroquinazolin-4-amine ()
  • Structural Differences :
    • Lacks the benzodioxole moiety; instead, the 4-position has a simple benzyl group.
    • The 2-position is substituted with chlorine rather than a thioether.
  • This derivative’s synthetic route (nucleophilic substitution) contrasts with the Suzuki coupling used for benzodioxole-containing analogues .
N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]quinazolin-4-amine ()
  • Structural Differences :
    • The benzodioxole is substituted with chlorine at the 5-position.
    • A piperazine-ethoxy group at the 7-position enhances solubility and target affinity.
  • Functional Implications :
    • Dual inhibition of c-Src/Abl kinases (IC₅₀ < 10 nM) highlights the importance of hydrophilic substituents (e.g., piperazine) for bioavailability .
    • The target compound’s 2-chlorobenzylthio group may reduce solubility but improve membrane permeability.

Heterocyclic Analogues with Benzodioxole or Thioether Moieties

N-{3-Bromo-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amine ()
  • Structural Differences :
    • Contains a benzothiazole core instead of quinazoline.
    • A bromo-methoxybenzyl group and dichlorobenzyl ether substituents.
  • Functional Implications: Benzothiazoles are known for antitumor activity, but the lack of a quinazoline core reduces kinase affinity . The dichlorobenzyl ether may mimic the target compound’s 2-chlorobenzylthio group in steric bulk.
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine ()
  • Structural Differences :
    • Triazole-benzothiazole hybrid with a nitroaryl group.
  • Functional Implications: Triazoles enhance metabolic stability, but the nitro group may introduce toxicity concerns .

Key Data Comparison Table

Compound Core Structure Key Substituents Biological Activity (IC₅₀) Selectivity Notes
Target Compound Quinazoline 4-(Benzodioxolemethyl), 2-(2-Cl-benzylthio) Not reported Potential kinase inhibitor
Compound 4 () Quinazoline 6-Benzodioxole, 4-(thiophen-2-ylmethyl) CLK1: 15 nM High CLK1 selectivity
N-Benzyl-2-chloroquinazolin-4-amine () Quinazoline 4-Benzyl, 2-Cl Not reported Simpler synthesis
Compound Quinazoline 5-Cl-Benzodioxole, 7-piperazine-ethoxy c-Src/Abl: <10 nM Dual kinase inhibition
Compound Benzothiazole Dichlorobenzyl ether, bromo-methoxybenzyl Antitumor Non-kinase target

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-chlorobenzyl)thio)quinazolin-4-amine, and what are the critical reaction conditions?

  • Methodology : The quinazoline core is typically synthesized via cyclization of anthranilic acid derivatives with formamide under high temperatures (150–180°C). Subsequent functionalization involves nucleophilic substitution of the 2-chloro group with a thiolate intermediate (e.g., 2-chlorobenzyl thiol) in the presence of a base like K₂CO₃ in DMF .
  • Key Considerations : Reaction purity is monitored via TLC or HPLC, with intermediates isolated via recrystallization or column chromatography. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent oxidation of thiol intermediates .

Q. How is the compound structurally characterized, and what analytical techniques are essential for confirming its identity?

  • Methodology :

  • NMR (¹H/¹³C): Assigns proton environments (e.g., quinazoline C4-NH at δ 8.2–8.5 ppm) and confirms substitution patterns.
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 466.08 for C₂₃H₁₈ClN₃O₂S).
  • X-ray crystallography : Resolves spatial arrangements of the benzodioxole and chlorobenzylthio groups, critical for structure-activity studies .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodology :

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., c-Src, Abl) using ADP-Glo™ kits, given structural similarity to quinazoline-based kinase inhibitors .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility/stability : Assess in PBS (pH 7.4) and simulated gastric fluid via HPLC-UV to guide formulation strategies .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability while minimizing side reactions?

  • Methodology :

  • DoE (Design of Experiments) : Systematically vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., Pd/C for deprotection steps) to identify optimal conditions .
  • Flow chemistry : Continuous flow reactors reduce reaction times for cyclization steps and enhance reproducibility .
  • Side reaction mitigation : Add antioxidants (e.g., BHT) to prevent thiol oxidation and use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess chlorobenzyl chloride .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodology :

  • Assay standardization : Use reference inhibitors (e.g., dasatinib for Src/Abl) as internal controls across labs .
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to explain variability in cell-based vs. enzymatic assays .
  • Structural analogs : Compare activity of derivatives (e.g., replacing chlorobenzyl with fluorobenzyl) to isolate substituent effects .

Q. What computational strategies are effective for predicting target interactions and SAR?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model binding to c-Src’s ATP-binding pocket, focusing on hydrogen bonding with Met341 and hydrophobic interactions with the benzodioxole group .
  • MD simulations : Simulate ligand-protein stability over 100 ns trajectories in GROMACS to assess conformational flexibility .
  • QSAR modeling : Train models on IC₅₀ data from analogs to prioritize functional groups for synthesis (e.g., thioether vs. sulfone linkers) .

Q. What strategies address poor aqueous solubility for in vivo studies?

  • Methodology :

  • Prodrug design : Introduce phosphate esters at the quinazoline NH group, hydrolyzable in vivo .
  • Nanoformulation : Encapsulate in PEG-PLGA nanoparticles (100–200 nm) via nanoprecipitation, characterized by DLS and TEM .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates via modified crystal lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.